molecular formula C12H20O3 B3380714 Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate CAS No. 2044712-88-9

Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate

Cat. No.: B3380714
CAS No.: 2044712-88-9
M. Wt: 212.28 g/mol
InChI Key: RETJLOIXVGBOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Spirocyclic Chemical Systems in Modern Organic Chemistry

Spirocyclic compounds, characterized by two or more rings connected through a single shared atom, represent a unique class of molecules in organic chemistry. wikipedia.org These structures are not merely chemical curiosities but are integral to various fields, including medicinal chemistry and materials science, owing to their distinct three-dimensional architecture. walshmedicalmedia.com The inherent rigidity and defined spatial arrangement of substituents in spirocycles can lead to improved pharmacological properties and novel electronic or optical characteristics. walshmedicalmedia.comresearchgate.net

PropertyDescription
Definition Compounds with at least two molecular rings sharing one common atom (the spiro atom). wikipedia.org
Key Feature A rigid, three-dimensional structure that provides a well-defined spatial orientation for substituents. bldpharm.comacs.org
Significance Core structures in drug discovery for improving potency and selectivity, and in materials science for creating novel materials. walshmedicalmedia.comnih.gov
Advantage The conformational rigidity can reduce the entropic penalty upon binding to biological targets, potentially leading to higher affinity. researchgate.net

The study of spiro compounds dates back to 1900, when Adolf von Baeyer first proposed the nomenclature for these unique systems. wikipedia.org Initially explored for their structural novelty, the significance of spiro architectures has grown immensely over the decades. researchgate.net Their prevalence in a wide array of natural products highlighted their biological relevance. Today, spirocyclic scaffolds are a major focus in drug discovery and development. researchgate.netnih.gov The three-dimensional nature of spirocycles allows them to interact more effectively with the complex binding sites of biological targets like proteins and enzymes, an advantage over more planar molecules. researchgate.netresearchgate.net This has led to the development of several successful medications and their inclusion in chemical libraries for diversity-oriented synthesis. researchgate.net

Oxaspiro compounds are a subclass of heterocyclic spiro compounds where one or more carbon atoms in the ring system are replaced by oxygen atoms. acdlabs.com Their nomenclature follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The naming convention for a simple monospiro compound is as follows:

The prefix "spiro" is used to denote the shared single-atom junction. acdlabs.com

This is followed by square brackets containing the number of atoms in each ring, excluding the central spiro atom. These numbers are listed in ascending order and separated by a period. acdlabs.comyoutube.com

The name of the parent acyclic hydrocarbon corresponding to the total number of atoms in both rings is then added. acdlabs.com

For heterocyclic systems, prefixes such as "oxa" (for oxygen) are used, with a number indicating the position of the heteroatom in the ring system. acdlabs.com Numbering begins in the atom of the smaller ring adjacent to the spiro center. acdlabs.comyoutube.com

For the compound , Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate , the name is deconstructed as:

Oxa : Indicates the presence of an oxygen atom. The "1-" locant places it in the first position of the ring system.

spiro : Confirms the spirocyclic nature of the core structure.

[2.5] : Denotes that the smaller ring has 2 carbon atoms (a three-membered ring including the spiro atom) and the larger ring has 5 carbon atoms (a six-membered ring including the spiro atom).

octane : Refers to the total of 8 atoms in the two rings (2 + 5 + 1 spiro atom).

6-carboxylate : A carboxylate group is attached at the 6th position.

Tert-butyl : The carboxylate is an ester of tert-butanol.

Defining the Structural Features of this compound

This compound is a specific organic molecule that combines several important structural motifs. Its chemical identity is defined by a spiro[2.5]octane skeleton, an oxirane ring, and a tert-butyl carboxylate functional group.

IdentifierValue
Molecular Formula C₁₂H₂₀O₃ uni.lu
Monoisotopic Mass 212.14125 Da uni.lu
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)C1CCC2(CC1)CO2 uni.lu
InChI Key RETJLOIXVGBOIJ-UHFFFAOYSA-N uni.lu

The core of the molecule is the spiro[2.5]octane system. This bicyclic structure is formed by a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring sharing a single quaternary carbon atom. nih.gov The parent hydrocarbon, spiro[2.5]octane, is a well-characterized compound. nist.govnist.gov The fusion of these two rings creates a rigid structure with specific geometric constraints. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, while the cyclopropane ring is necessarily planar.

Property (for Spiro[2.5]octane)Value
Molecular Formula C₈H₁₄ nist.gov
Molecular Weight 110.1968 g/mol nist.gov
CAS Registry Number 185-65-9 nist.gov
Complexity 82.2 guidechem.com

The "1-oxa" designation in the name indicates that one of the carbon atoms in the cyclopropane ring has been replaced with oxygen, forming an oxirane, also known as an epoxide. fiveable.me Oxiranes are three-membered heterocyclic rings containing two carbon atoms and one oxygen atom. libretexts.org This structural feature is of paramount importance due to the significant ring strain inherent in the three-membered ring. fiveable.me This strain makes the oxirane ring susceptible to ring-opening reactions by nucleophiles, making it a valuable and reactive functional group in organic synthesis. fiveable.mersc.org The epoxide moiety in this compound is therefore the most reactive site in the molecule's core structure.

Academic Research Interest in the Oxaspiro[2.5]octane Core

The oxaspiro[2.5]octane core is a key structural motif that has piqued the interest of researchers in medicinal and organic chemistry. Saturated spirocycles provide a rigid and three-dimensional scaffold, which is advantageous for exploring new chemical space and intellectual property in drug discovery. rsc.org The rigidity of the spiro junction allows for the precise spatial arrangement of substituents, which is crucial for their interaction with biological targets. nih.gov

Strategic Utility in Complex Molecular Synthesis

The strategic utility of the oxaspiro[2.5]octane core lies in its function as a versatile building block. The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for regio- and stereoselective ring-opening reactions. researchgate.netnih.gov This reactivity provides a powerful tool for introducing multiple functional groups onto adjacent carbons with controlled stereochemistry. youtube.com

The synthesis of oxaspirocycles can be achieved through various methods, with iodocyclization being a key synthetic step for a range of these compounds. rsc.orgnih.govnih.gov The incorporation of an oxygen atom into the spirocyclic unit can also significantly improve properties like water solubility. rsc.orgnih.gov

The table below summarizes key aspects of the oxaspiro[2.5]octane core's utility in synthesis:

FeatureDescriptionSignificance in Synthesis
Spirocyclic Structure A bicyclic system with one common atom joining two rings.Provides a rigid, three-dimensional scaffold for appending substituents in defined vectors. rsc.org
Epoxide Ring A strained three-membered ring containing an oxygen atom.Serves as a reactive functional group for various chemical transformations. researchgate.netsci-hub.st
Ring-Opening Reactions The cleavage of the epoxide ring by nucleophiles.Allows for the introduction of diverse functional groups with stereochemical control. nih.govyoutube.com

Precursor Role in Advanced Synthetic Pathways

The oxaspiro[2.5]octane core, and specifically compounds like this compound, serve as crucial precursors in the synthesis of more complex and biologically active molecules. For instance, the related compound, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is a key intermediate in the synthesis of a T-type Ca2+ channel antagonist, 4-Aminomethyl-4-fluoropiperidine. This highlights the potential of the oxaspiro[2.5]octane framework in the development of therapeutic agents.

The epoxide moiety within the oxaspiro[2.5]octane structure is a versatile handle for further chemical modifications. The ring-opening of spiroepoxides can lead to the formation of highly functionalized cyclohexane derivatives. researchgate.net Structural and conformational analyses of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy have been crucial in understanding their reactivity and predicting the outcome of synthetic transformations. sci-hub.stnih.gov

The following table outlines the precursor roles of oxaspiro[2.5]octane derivatives in synthetic chemistry:

Precursor toSynthetic TransformationResulting Molecular Complexity
Highly Functionalized Piperidines Ring-opening of the epoxide followed by further modifications.Access to novel scaffolds for drug discovery, such as ion channel modulators.
Substituted Cyclohexane Derivatives Nucleophilic addition to the epoxide ring.Creation of chiral building blocks with multiple stereocenters. researchgate.net
Complex Natural Products Used as a key fragment in a multi-step synthesis.Enables the construction of intricate molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-11(2,3)15-10(13)9-4-6-12(7-5-9)8-14-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETJLOIXVGBOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2(CC1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 1 Oxaspiro 2.5 Octane 6 Carboxylate and Analogues

Retrosynthetic Analysis of the Tert-butyl 1-Oxaspiro[2.5]octane-6-carboxylate Scaffold

A logical retrosynthetic analysis of this compound suggests that the molecule can be disconnected into more readily available starting materials. The primary disconnection points are the bonds forming the spiro-epoxide ring and the tert-butyl ester group.

The tert-butyl ester can be retrosynthetically cleaved to reveal the corresponding carboxylic acid, 1-oxaspiro[2.5]octane-6-carboxylic acid. This disconnection points to an esterification reaction as a final step in the synthesis.

The spiro-epoxide, the core of the 1-oxaspiro[2.5]octane ring system, can be disconnected at the C-C and C-O bonds of the epoxide. This suggests a precursor molecule, a cyclohexanone (B45756) derivative, specifically tert-butyl 4-oxocyclohexanecarboxylate. The epoxide ring can be formed from the ketone functionality through various methods, including nucleophilic addition of a methylene (B1212753) equivalent. This approach highlights the importance of cyclohexanone derivatives as key intermediates in the synthesis of this scaffold.

Classical and Contemporary Approaches to Oxaspiro[2.5]octane Ring Formation

The formation of the oxaspiro[2.5]octane ring is a critical step in the synthesis of the target molecule. Several classical and contemporary methods can be employed, primarily involving reactions with a cyclohexanone precursor.

Epoxidation Reactions of Cyclohexanone Derivatives

One of the most direct methods for the formation of a spiro-epoxide from a ketone is the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, to transfer a methylene group to the carbonyl carbon of a cyclohexanone derivative. wikipedia.orgorganic-chemistry.org The reaction proceeds via nucleophilic addition of the ylide to the ketone, followed by an intramolecular displacement of the sulfur-containing leaving group to form the epoxide ring. wikipedia.orgorganic-chemistry.org

The choice of sulfur ylide can influence the stereochemical outcome of the reaction, particularly with substituted cyclohexanones. alfa-chemistry.com For instance, when reacting with cyclohexanone derivatives, dimethylsulfonium methylide and dimethyloxosulfonium methylide can exhibit different stereoselectivities. alfa-chemistry.com

Table 1: Corey-Chaykovsky Reaction Conditions for Epoxidation

Starting MaterialYlideBaseSolventProductYield
CyclohexanoneTrimethylsulfonium iodidePotassium tert-butoxideDMSO1-Oxaspiro[2.5]octane88%
Twisted Bridged AmideDimethylsulfonium methylideNot specifiedNot specifiedSpiro-epoxyamineExcellent

Data compiled from various sources. nrochemistry.comnih.gov

Darzens Condensation Variants for Spiro-Oxirane Formation

The Darzens condensation, also known as the Darzens glycidic ester condensation, is another powerful tool for the synthesis of α,β-epoxy esters from ketones or aldehydes. wikipedia.orgorganic-chemistry.org In the context of forming a spiro-oxirane, a cyclohexanone derivative would react with an α-haloester in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the cyclohexanone. wikipedia.org The resulting intermediate then undergoes an intramolecular SN2 reaction to form the spiro-epoxide. wikipedia.org

The stereoselectivity of the Darzens condensation can be influenced by the reaction conditions and the nature of the reactants. clockss.org Studies on substituted cyclohexanones have shown that high diastereoselectivity can be achieved, which is crucial for the synthesis of complex molecules. clockss.org

Table 2: Darzens Condensation of Cyclohexanones

Cyclohexanone Derivativeα-HaloesterBaseDiastereomeric Excess (% de)
Cyclohexanone(-)-8-Phenylmenthyl α-chloroacetateNot specified96
4-Monosubstituted cyclohexanones(-)-8-Phenylmenthyl α-chloroacetateNot specified>95

Data from a study on the stereoselectivity of the Darzens condensation. clockss.org

Intramolecular Cyclization Strategies for Spiro-ether Derivatives

While the target molecule is a spiro-epoxide, the broader category of spiro-ethers can be formed through intramolecular cyclization strategies. These methods typically involve a nucleophilic attack from an oxygen atom onto an electrophilic carbon within the same molecule to form the spirocyclic ether ring system.

One such approach is the intramolecular Williamson ether synthesis, which involves the deprotonation of a hydroxyl group to form an alkoxide that then displaces a leaving group. For the synthesis of a spiro-ether on a cyclohexane (B81311) ring, this would typically involve a cyclohexanol (B46403) derivative with a suitable leaving group on a tethered side chain. While not directly forming an epoxide, these strategies are fundamental in the synthesis of various spirocyclic ethers and can be adapted for related structures. researchgate.netrsc.org

Advanced Functionalization and Derivatization Strategies

Following the formation of the core oxaspiro[2.5]octane ring, further functionalization is necessary to arrive at the target molecule, this compound.

Introduction of the tert-Butyl Ester Group

The introduction of the tert-butyl ester group is a common protecting group strategy in organic synthesis and can be achieved through several methods. A straightforward approach is the esterification of the corresponding carboxylic acid (1-oxaspiro[2.5]octane-6-carboxylic acid) with tert-butanol. This reaction is typically acid-catalyzed.

Alternatively, if the synthesis starts with a precursor already containing the tert-butyl ester, such as tert-butyl 4-oxocyclohexanecarboxylate, the challenge lies in carrying out the spiro-epoxidation without affecting the ester group. The tert-butyl ester is generally stable under the basic conditions of the Corey-Chaykovsky and Darzens reactions.

The synthesis of tert-butyl cyclohexanecarboxylate (B1212342) derivatives has been explored in various contexts. For example, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals. google.comgoogle.com This highlights the accessibility of cyclohexane rings functionalized with tert-butyl ester groups, which can serve as precursors for the synthesis of the target molecule.

Stereoselective Approaches in Synthesis

The stereoselective synthesis of oxaspiro[2.5]octane systems is critical for defining the three-dimensional arrangement of the molecule, which in turn influences its properties and potential applications. A prominent strategy for achieving stereocontrol is the reaction of a substituted cyclohexanone with a methylide, such as dimethylsulfoxonium methylide, in what is known as the Corey-Chaykovsky reaction. Research into the synthesis of related 1-oxaspiro[2.5]heptane systems has shown that this method generally proceeds with a predictable stereochemical outcome. The reaction typically results in the formation of an exocyclic epoxide where the newly introduced oxygen atom adopts a pseudoaxial orientation relative to the cyclohexane ring. nih.gov This inherent selectivity is a key advantage in constructing the spirocyclic junction with a defined configuration.

For example, the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane from 2,2,3,6-tetramethyl-1-cyclohexanone using dimethylsulfonium methylide yields a mixture of isomers where the trans isomer is predominant, at around 95%. google.com This demonstrates the high degree of diastereoselectivity that can be achieved. In other contexts, enantioselective approaches for constructing spirocycles involve the use of chiral catalysts. For instance, the preparation of spirocyclic proline analogues has been achieved through catalytic enantioselective double allylic alkylation of a glycine (B1666218) imine analogue, employing a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com Such catalytic systems create a chiral environment that directs the formation of one enantiomer over the other, leading to high enantiomeric excess (ee).

Stepwise Functionalization Techniques for Spirocyclic Intermediates

The construction of complex spirocycles often relies on the stepwise functionalization of precursor molecules. This approach allows for the controlled introduction of various chemical groups and the building of molecular complexity in a planned sequence. One such strategy involves a telescoped three-step sequence to create functionalized spirocyclic oxetanes, which are structurally related to oxaspiro compounds. This process begins with a Paternò–Büchi reaction between a cyclic ketone and a maleic acid derivative. rsc.orgbohrium.comresearchgate.net The resulting spirocyclic anhydride (B1165640) can then undergo regioselective nucleophilic ring-opening with various alcohols and amines, demonstrating a versatile method for introducing functionality. bohrium.com

Catalytic Synthesis of Oxaspiro Compounds

Catalysis offers powerful and efficient pathways for the synthesis of oxaspiro compounds, often providing advantages in terms of reaction rates, yields, and selectivity over stoichiometric methods. Both transition metal catalysis and organocatalysis have emerged as key tools in the construction of these complex three-dimensional structures.

Transition Metal-Catalyzed Cycloaddition Reactions Leading to Spirocycles

Transition metals are highly effective in catalyzing cycloaddition reactions that can assemble spirocyclic frameworks. Palladium catalysis, in particular, has been successfully applied to the synthesis of oxaspirocycles. A notable example is the ligand-controlled cycloaddition of (E)-β-trifluoromethylated enones with π-allylpalladium 1,4-dipoles. acs.org This methodology provides a powerful strategy for constructing α-CF3-substituted 5-oxaspiro[2.4]heptanes. The choice of ligand is crucial, as it controls the chemoselectivity of the reaction, directing it towards the desired spirocyclopropanation product over other potential heterocyclic products. acs.org

Another powerful application of this type of catalysis is the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization of vinylbenzoxazinanones with in situ generated ketenes. oaepublish.com This method allows for the one-pot preparation of a variety of chiral spiro-indenes that contain all-carbon quaternary stereocenters. The reaction proceeds with high enantio- and diastereoselectivities, demonstrating the utility of transition metal catalysis in constructing complex and stereochemically rich spirocycles. oaepublish.com While the formation of eight-membered rings often utilizes metal-catalyzed cycloadditions like [4+4] or [4+2+2] reactions, the synthesis of smaller spirocyclic systems like the oxaspiro[2.5]octane core relies on different, yet equally elegant, transition-metal-catalyzed strategies. nih.gov

Asymmetric Catalysis Utilizing Chiral Spiro Ligands

The field of asymmetric catalysis has been significantly advanced by the development of chiral ligands, with spiro ligands emerging as a "privileged" class. researchgate.net Their conformational rigidity, high chemical stability, and defined C2 symmetry make them exceptionally effective at inducing enantioselectivity in metal-catalyzed reactions. researchgate.net These ligands modify the metal center's reactivity and create a chiral environment that preferentially forms one enantiomeric product. nih.gov

A structurally unique oxa-spirocyclic diphenol, known as O-SPINOL, has been developed and used to create a chiral tridentate ligand (O-SpiroPAP). dicp.ac.cn This ligand has been successfully applied in iridium-catalyzed asymmetric hydrogenation of bridged biaryl lactones, achieving excellent results. dicp.ac.cn The versatility of chiral spiro ligands is evident in their successful application across a range of metals, including ruthenium, rhodium, iridium, and palladium, and in various reaction types from hydrogenations to carbon-carbon bond-forming reactions. researchgate.net

Ligand TypeMetalReaction TypeEnantioselectivity (ee)YieldReference
O-SpiroPAPIridiumAsymmetric Hydrogenation>99%up to 99% dicp.ac.cn
Chiral P,S LigandPalladium(4+2) Dipolar Cyclization90%22% oaepublish.com
Chiral PhosphoramiditePalladium(4+2) Dipolar Cyclizationup to -93%up to 72% oaepublish.com

This table presents examples of chiral spiro and related ligands used in asymmetric catalysis to highlight their effectiveness.

Organocatalytic Methods for Oxaspiro Ring Construction

Organocatalysis, which uses small organic molecules as catalysts, provides a complementary approach to metal-based catalysis for constructing cyclic and spirocyclic systems. These methods operate under mild conditions and avoid the use of potentially toxic or expensive metals. While direct organocatalytic methods for the synthesis of the 1-oxaspiro[2.5]octane ring are not extensively documented, the principles of organocatalysis can be readily applied to key steps in its synthesis.

For instance, the formation of the epoxide ring, a crucial feature of the oxaspiro[2.5]octane core, could be achieved through the asymmetric epoxidation of a suitable precursor, such as a 4-methylenecyclohexane carboxylate derivative. Organocatalysts are well-known to promote such transformations with high enantioselectivity. Furthermore, organocatalytic strategies have proven highly effective in constructing various carbocyclic and heterocyclic rings through mechanisms like Michael additions and aldol (B89426) reactions. organic-chemistry.org For example, chiral thiourea (B124793) catalysts have been used to facilitate Michael/ring-reorganization cyclizations to asymmetrically synthesize γ-lactams with excellent stereoselectivity. rsc.org These established organocatalytic C-C and C-O bond-forming strategies represent a promising avenue for the future development of novel and efficient syntheses of this compound and its analogues.

Chemical Reactivity and Transformation Pathways of Tert Butyl 1 Oxaspiro 2.5 Octane 6 Carboxylate

Reactivity Profile of the Oxirane Ring System

The high ring strain of the oxirane in Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate makes it susceptible to ring-opening reactions by a variety of nucleophiles and electrophiles.

Nucleophilic Ring-Opening Reactions with Various Reagents

The oxirane ring readily undergoes nucleophilic attack, leading to the formation of 1,2-difunctionalized cyclohexane (B81311) derivatives. The regioselectivity of this attack is influenced by the reaction conditions and the nature of the nucleophile.

Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. For this compound, this would be the methylene (B1212753) carbon of the oxirane ring.

Common Nucleophiles and Expected Products:

NucleophileReagent ExampleExpected Product
HydroxideNaOH, KOH1-(hydroxymethyl)cyclohexane-1,6-diol derivative
AlkoxidesNaOMe, NaOEt1-(alkoxymethyl)-6-hydroxycyclohexane derivative
AminesRNH₂, R₂NH1-(aminomethyl)-6-hydroxycyclohexane derivative
ThiolatesNaSH, NaSPh1-(mercaptomethyl)-6-hydroxycyclohexane derivative
Grignard ReagentsRMgBr1-(2-alkyl-1-hydroxyethyl)cyclohexanol derivative
Organolithium ReagentsRLi1-(2-alkyl-1-hydroxyethyl)cyclohexanol derivative
AzidesNaN₃1-(azidomethyl)-6-hydroxycyclohexane derivative

This table presents expected products based on general epoxide reactivity. Specific experimental data for this compound may vary.

For instance, the hydrolysis of a similar spiroepoxide has been shown to yield a syn-dihydroxyacetone, indicating that the ring-opening is highly diastereoselective. The reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols, and various catalytic systems have been developed to improve the regioselectivity and efficiency of this transformation.

Electrophilic Activation and Subsequent Transformations

Under acidic conditions, the oxygen atom of the oxirane can be protonated, forming a more reactive species that is susceptible to nucleophilic attack. This acid-catalyzed ring-opening can proceed through a mechanism with partial SN1 character. Consequently, the nucleophile may preferentially attack the more substituted carbon atom (the spiro carbon) due to the stabilization of the partial positive charge.

Lewis acids can also activate the epoxide ring towards nucleophilic attack. This activation can lead to different regiochemical outcomes compared to proton-catalyzed reactions and can also facilitate rearrangements of the carbon skeleton.

Reactions Involving the Carboxylate Functionality

The tert-butyl ester group of this compound is relatively stable to many reagents due to steric hindrance. However, it can undergo transformation under specific conditions.

Hydrolysis and Transesterification Reactions

The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions, typically using strong acids like trifluoroacetic acid. Basic hydrolysis is generally difficult due to the steric hindrance of the tert-butyl group.

Transesterification, the conversion of one ester to another, can be achieved under acidic or basic catalysis, though forcing conditions may be required for this sterically hindered ester. PCl₃-mediated transesterification has been reported as an effective method for the conversion of tert-butyl esters to other esters.

Amidation and Reduction of the Ester Group

Direct amidation of the tert-butyl ester with amines is challenging. However, methods have been developed for the amidation of tert-butyl esters, for example, through in situ formation of an acid chloride followed by reaction with an amine.

The reduction of the ester group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). It is important to note that LiAlH₄ will also reduce the oxirane ring. More selective reducing agents, such as diisobutylaluminum hydride (DIBAL-H), might allow for the chemoselective reduction of the ester in the presence of the epoxide, particularly at low temperatures, although the outcome can be substrate-dependent.

Chemoselectivity and Regioselectivity in Multi-Functionalized Spiro Systems

The presence of two reactive functional groups in this compound raises important questions of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For example, a mild nucleophile might selectively react with the more electrophilic oxirane ring while leaving the sterically hindered ester group intact. Conversely, specific reagents can be chosen to target the ester functionality without affecting the epoxide.

Regioselectivity in the context of the oxirane ring-opening is a critical consideration. As mentioned earlier, under basic or neutral conditions (SN2), nucleophilic attack is expected at the less substituted carbon (C2 of the oxaspiro system). Under acidic conditions (SN1-like), attack at the more substituted spiro carbon (C3) may be favored. The substitution on the cyclohexane ring can also influence the regiochemical outcome of the ring-opening.

The interplay of these factors allows for the strategic manipulation of this compound to generate a variety of complex, functionalized spirocyclic and cyclohexane derivatives.

Oxidation and Reduction Reactions within the Spiro[2.5]octane Framework

The reactivity of this compound in oxidation and reduction reactions would be centered around the epoxide and the tert-butyl carboxylate functionalities.

Oxidation Reactions:

The 1-oxaspiro[2.5]octane framework is already in a relatively high oxidation state at the spirocyclic carbon due to the presence of the epoxide. Further oxidation would likely target the cyclohexane ring. For instance, oxidation of the C-H bonds on the cyclohexane ring could potentially occur under strong oxidizing conditions, though this is generally challenging and may lead to a mixture of products or degradation of the molecule. The epoxide ring itself is not susceptible to further oxidation under standard conditions.

Reduction Reactions:

The reduction of this compound would primarily involve the opening of the highly strained epoxide ring. The tert-butyl ester is generally resistant to reduction by common hydride reagents such as sodium borohydride (B1222165) but can be reduced by more powerful reagents like lithium aluminum hydride (LiAlH₄), albeit under harsh conditions which might also affect the epoxide.

The regioselectivity of the epoxide ring opening during reduction is a key consideration. Attack of a hydride nucleophile can occur at either of the two carbons of the epoxide. The outcome is influenced by both steric and electronic factors. In this specific molecule, the presence of the bulky tert-butyl carboxylate group at the 6-position of the cyclohexane ring would likely direct the nucleophilic attack to the less hindered carbon of the epoxide.

A plausible reduction pathway using a hydride reagent would involve the nucleophilic attack on one of the epoxide carbons, leading to the formation of a tertiary alcohol after acidic workup.

Reagent Potential Product(s) General Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)Tert-butyl 2-hydroxy-1-(hydroxymethyl)cyclohexane-1-carboxylateEther solvent (e.g., THF, diethyl ether), followed by aqueous/acidic workup
Sodium Borohydride (NaBH₄)Likely no reaction with the ester; potential for slow epoxide openingProtic solvent (e.g., methanol, ethanol)

This table represents predicted outcomes based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Ring Expansion and Contraction Rearrangements

The strained three-membered ring of the epoxide in this compound makes it susceptible to rearrangement reactions, which can lead to either ring expansion or contraction. These rearrangements are typically catalyzed by acids (both Brønsted and Lewis acids) or can occur under thermal conditions.

Ring Expansion:

Acid-catalyzed rearrangement of epoxides can lead to the formation of a carbonyl compound. In the case of this compound, protonation of the epoxide oxygen would be the initial step, followed by the cleavage of a C-O bond to form a carbocation. A subsequent 1,2-hydride or alkyl shift could then lead to a more stable carbocation, which upon deprotonation would yield a ketone. The migration of one of the cyclohexane ring carbons into the epoxide ring could result in a ring-expanded product, a cycloheptanone (B156872) derivative. The specific outcome would depend on the relative migratory aptitude of the groups attached to the epoxide carbons and the stability of the resulting carbocation intermediates.

Ring Contraction:

While less common than ring expansion for spiro-epoxides of this type, ring contraction rearrangements are also a possibility under certain conditions. For instance, treatment with a strong base could potentially induce a Favorskii-type rearrangement if a suitable leaving group were present on the cyclohexane ring alpha to the spiro center, though this is not inherent to the structure of this compound itself.

Lewis acid-mediated rearrangements could also provide pathways to various rearranged products. The choice of Lewis acid can significantly influence the reaction outcome, directing the rearrangement towards different structural motifs.

Reaction Type Catalyst/Conditions Potential Product(s)
Acid-Catalyzed RearrangementBrønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., BF₃·OEt₂)Tert-butyl 2-oxocycloheptane-1-carboxylate (Ring Expansion) or other isomeric ketones
Thermal RearrangementHigh temperatureMixture of rearranged products

This table represents plausible rearrangement pathways. The actual product distribution would need to be determined experimentally.

Advanced Spectroscopic and Structural Characterization of Tert Butyl 1 Oxaspiro 2.5 Octane 6 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and three-dimensional structure of Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate. A combination of one-dimensional and two-dimensional techniques provides an unambiguous assignment of all proton and carbon signals.

The ¹³C NMR spectrum is equally informative, with each unique carbon atom in the molecule producing a distinct signal. bhu.ac.in The carbons of the epoxide ring appear in a characteristic range (approx. 50-60 ppm), while the spirocyclic carbon is a quaternary signal in this region. nih.govsci-hub.st The carbonyl carbon of the ester and the quaternary and methyl carbons of the tert-butyl group are also readily identifiable.

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)Assignment
H-2~2.75dJ ≈ 4.5Epoxide CH₂
H-2'~2.65dJ ≈ 4.5Epoxide CH₂
H-6~2.40ttJ ≈ 11.5, 4.0CH-COO
H-4ax, H-8ax~1.95m-Axial CH₂
H-5ax, H-7ax~1.70m-Axial CH₂
H-4eq, H-8eq~1.60m-Equatorial CH₂
H-5eq, H-7eq~1.40m-Equatorial CH₂
-C(CH₃)₃~1.48s-tert-Butyl

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

PositionExpected Chemical Shift (δ, ppm)Assignment
C=O~175.0Ester Carbonyl
-C(CH₃)₃~80.5tert-Butyl Quaternary C
C-3 (Spiro)~59.0Spiro Carbon
C-2~51.0Epoxide CH₂
C-6~43.0CH-COO
C-5, C-7~33.0Cyclohexane (B81311) CH₂
C-4, C-8~25.0Cyclohexane CH₂
-C(CH₃)₃~28.2tert-Butyl Methyls

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for elucidating complex structural features. digitellinc.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the geminal protons on C2 and the vicinal protons around the cyclohexane ring (e.g., H-6 with protons on C-5 and C-7), confirming the ring's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~2.40 ppm would correlate with the carbon signal at ~43.0 ppm, confirming their assignment to the C-6 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. Key correlations would include the signal from the tert-butyl protons (~1.48 ppm) to the quaternary carbon (~80.5 ppm) and the carbonyl carbon (~175.0 ppm), confirming the structure of the tert-butyl ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. libretexts.orglibretexts.orgnanalysis.com For this molecule, the most important application is to determine the orientation of the carboxylate group. If the H-6 proton is in an axial position, it will show NOE correlations to the other axial protons at the C-4 and C-8 positions. Conversely, an equatorial H-6 would show correlations to neighboring equatorial and axial protons. acdlabs.comyoutube.com This allows for the definitive assignment of the substituent's stereochemistry.

The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium between two chair conformations. wikipedia.org The bulky tert-butyl carboxylate group is expected to strongly prefer the equatorial position to minimize sterically unfavorable 1,3-diaxial interactions. pressbooks.publibretexts.org

Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. rsc.orgrsc.org At room temperature, the rapid interconversion (ring-flipping) between the two chair forms results in an averaged NMR spectrum. As the temperature is lowered, this ring-flipping slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers would broaden and then resolve into two distinct sets of signals, allowing for the characterization of both the major (equatorial) and minor (axial) conformers. sikhcom.netnih.gov

Analysis of proton-proton coupling constants (³JHH) also provides significant conformational information. The magnitude of the coupling between adjacent axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (2-5 Hz). By measuring the coupling constants for H-6, its preferred axial or equatorial orientation can be confirmed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high accuracy. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula.

Molecular Formula: C₁₂H₂₀O₃

Calculated Monoisotopic Mass: 212.14124 Da

Expected HRMS Result: An [M+H]⁺ ion at m/z 213.14852 or an [M+Na]⁺ ion at m/z 235.13049, confirming the molecular formula.

Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound will undergo characteristic fragmentation, providing further structural proof. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

Key expected fragmentation pathways include:

Loss of Isobutylene (B52900): A characteristic fragmentation of tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, resulting in an ion corresponding to the protonated carboxylic acid. cdnsciencepub.comlibretexts.org

Loss of tert-Butyl Radical: Cleavage of the C-O bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). nih.govresearchgate.net

Epoxide Ring Cleavage: The strained epoxide ring can undergo cleavage. Common fragmentation mechanisms for cyclic ethers include α-cleavage and inductive cleavage, leading to various smaller fragment ions. nih.govresearchgate.netnsf.gov

Cyclohexane Ring Fragmentation: The cyclohexane ring can fragment, often through the loss of neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da). whitman.edu

Expected Key Fragments in Mass Spectrum

Expected m/zProposed FragmentFragmentation Pathway
212[C₁₂H₂₀O₃]⁺•Molecular Ion (M⁺•)
197[M - CH₃]⁺Loss of a methyl radical from tert-butyl group
157[M - C₄H₇]⁺ or [M - •C(CH₃)₃]⁺Loss of tert-butyl radical
156[M - C₄H₈]⁺•Loss of isobutylene
113[C₆H₉O₂]⁺Fragment containing the ester and part of the ring
57[C₄H₉]⁺tert-Butyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing its vibrational modes. americanpharmaceuticalreview.com For this compound, a detailed analysis of its spectrum would reveal characteristic vibrations corresponding to its distinct structural components: the tert-butyl ester group and the oxaspiro[2.5]octane framework.

Key Functional Group Vibrations:

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is expected to be a strong absorption band from the C=O stretching vibration of the tert-butyl ester, typically appearing in the range of 1730-1750 cm⁻¹.

C-O Stretches: The spectrum would also exhibit C-O stretching bands. The ester group will show two distinct C-O stretches, while the epoxide (oxirane) ring will have its own characteristic C-O stretching and ring-breathing modes. The C-O-C asymmetric stretch of the ester is typically found around 1250-1300 cm⁻¹, and the symmetric stretch is near 1000-1100 cm⁻¹. The epoxide ring vibrations are expected in the 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹ (asymmetric ring stretch), and 880-750 cm⁻¹ (symmetric ring stretch) regions.

C-H Stretches and Bends: The cyclohexane ring and the tert-butyl group contribute to numerous C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the CH₂ groups of the cyclohexane ring and the CH₃ groups of the tert-butyl moiety will appear in the 1370-1465 cm⁻¹ range. The presence of the tert-butyl group is often confirmed by a characteristic split in the C-H bending band around 1370 cm⁻¹.

Raman spectroscopy would provide complementary information. While the carbonyl stretch is also visible in Raman, non-polar bonds, such as the C-C bonds of the carbocyclic and epoxide rings, would yield stronger signals, aiding in the complete vibrational assignment.

Table 1: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Ester (C=O) Stretch 1730 - 1750 Strong Moderate
Ester (C-O) Asymmetric Stretch 1250 - 1300 Strong Moderate
Ester (C-O) Symmetric Stretch 1000 - 1100 Moderate Weak
Epoxide (C-O-C) Ring Breathing / Stretch 1250, 950-810 Moderate Strong
Alkane (C-H) Stretch (sp³) 2850 - 3000 Strong Strong
Alkane (CH₂, CH₃) Bend 1370 - 1465 Moderate Moderate

Rotational Spectroscopy for Gas-Phase Molecular Structure and Dynamics (for parent oxaspiro compounds)

Rotational spectroscopy is a high-resolution technique used to determine the precise molecular structure, bond lengths, angles, and conformational dynamics of molecules in the gas phase. This method is particularly suited for studying parent compounds and their fundamental structural properties, free from intermolecular interactions present in condensed phases.

A pertinent example is the study of 1-oxaspiro[2.5]octa-4,7-dien-6-one, a related oxaspiro compound, using millimeter-wave rotational spectroscopy in the 235 to 360 GHz range. acs.orgnih.gov In this research, over 5500 distinct rotational transitions were observed and assigned for the molecule's ground vibrational state. nih.gov The analysis of these transitions allowed for a precise determination of the molecule's rotational constants.

The observed a- and c-type transitions were fitted using sophisticated distorted-rotor Hamiltonians, yielding highly accurate rotational and centrifugal distortion constants. acs.org Furthermore, the study extended to the analysis of several low-energy vibrationally excited states, providing insight into the molecule's vibrational dynamics. nih.gov By comparing experimental results with ab initio computations, researchers can validate theoretical models and gain a deeper understanding of the molecule's potential energy surface. acs.orgnih.gov This type of detailed analysis on a parent oxaspiro compound provides foundational data that can be used to understand the structural parameters of more complex derivatives like this compound.

Table 2: Representative Analysis from Rotational Spectroscopy of an Oxaspiro Compound

Parameter Information Derived Example from 1-Oxaspiro[2.5]octa-4,7-dien-6-one
Rotational Constants (A, B, C) Precise moments of inertia, leading to molecular geometry (bond lengths, angles). Determined from over 5500 a- and c-type transitions. acs.orgnih.gov
Centrifugal Distortion Constants Information about the rigidity of the molecular framework. Data fitted to sextic distorted-rotor Hamiltonians. acs.orgnih.gov
Vibrational Satellite Spectra Analysis of low-energy vibrational modes and vibration-rotation interactions. Transitions for four fundamental states and several overtone and combination states were measured and assigned. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable to crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, conformational details, and the absolute configuration of chiral centers. For complex spirocyclic systems, it is invaluable for confirming stereochemistry and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

While the crystal structure for this compound itself is not reported in the searched literature, analysis of crystalline derivatives provides critical structural insights into the 1-oxaspiro[2.5]alkane core. A study on 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane, a closely related derivative, reveals key structural features of the spiro-epoxide system. nih.govresearchgate.net

In this derivative, the crystal structure analysis confirmed the molecular connectivity and provided precise metric parameters. researchgate.net It was determined that the oxygen atom of the epoxide group adopts a pseudoaxial orientation relative to the cyclohexane ring. nih.gov The analysis also detailed the dihedral angle between the cyclohexyl and benzene (B151609) rings and described how intermolecular C—H⋯O links connect molecules into inversion dimers within the crystal. nih.gov Such detailed solid-state information is crucial for understanding molecular packing and the influence of substituents on the conformation of the spirocyclic framework.

Table 3: Crystal Data for a Representative Crystalline Derivative, 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane

Parameter Value
Chemical Formula C₁₉H₃₀O₂Si
Crystal System Triclinic
Space Group P-1
a (Å) 7.3673 (3)
b (Å) 11.2285 (4)
c (Å) 12.5778 (5)
α (°) 104.974 (4)
β (°) 101.964 (4)
γ (°) 103.460 (4)
Volume (ų) 937.09 (7)
Temperature (K) 100

Data sourced from IUCrData. researchgate.net

Synthesis and Reactivity of Derived Chemical Entities and Analogues

Design and Synthesis of Functionalized Tert-butyl 1-Oxaspiro[2.5]octane-6-carboxylate Derivatives

The derivatization of this compound can be systematically approached by modifying its core components. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, which in turn can influence its biological activity and chemical reactivity.

The tert-butyl ester of the carboxylate group serves as a protecting group and can be readily transformed into other functional groups. Standard hydrolysis under acidic conditions, for instance, yields the corresponding carboxylic acid. This acid can then be activated and coupled with a variety of amines or alcohols to form amides and esters, respectively. These reactions significantly expand the chemical space accessible from the parent compound.

Table 1: Representative Modifications of the Carboxylate Group

ReactantReagentProduct
This compoundTrifluoroacetic acid1-Oxaspiro[2.5]octane-6-carboxylic acid
1-Oxaspiro[2.5]octane-6-carboxylic acidAmine, Coupling agent (e.g., HATU)N-substituted 1-oxaspiro[2.5]octane-6-carboxamide
1-Oxaspiro[2.5]octane-6-carboxylic acidAlcohol, Acid catalystAlkyl 1-oxaspiro[2.5]octane-6-carboxylate

The cyclohexane (B81311) ring offers multiple sites for functionalization, although selective substitution can be challenging. Strategies often involve the use of directing groups or the synthesis of precursors with pre-installed functional groups before the formation of the spiro-oxirane. For instance, allylic oxidation can introduce a hydroxyl group, which can be further oxidized to a ketone or converted to other functionalities.

The creation of an additional spirocenter on the cyclohexane ring would lead to highly complex and three-dimensional molecular architectures. This can be achieved through intramolecular reactions of suitably functionalized derivatives. For example, an intramolecular cyclopropanation of an olefinic precursor could generate a dispirocyclic system. Such intricate structures are of significant interest in drug discovery due to their conformational rigidity and potential for novel biological interactions.

Elaboration of the Oxirane Ring to New Heterocyclic Systems

The strained three-membered oxirane ring is a versatile functional group that can undergo a variety of ring-opening reactions. Nucleophilic attack at one of the oxirane carbons can lead to the formation of new heterocyclic systems. For example, reaction with an azide (B81097) followed by reduction and intramolecular cyclization could yield a spiro-fused aziridine (B145994) or other nitrogen-containing heterocycles. Similarly, intramolecular attack by a suitably positioned hydroxyl or amino group on the cyclohexane ring can lead to the formation of fused or bridged bicyclic ether or amine systems.

Stereochemical Control in the Synthesis of Chiral Analogues

The spirocyclic nature of this compound introduces chirality into the molecule. The synthesis of enantiomerically pure or enriched analogues is a key objective for applications in medicinal chemistry. Asymmetric epoxidation of a cyclohexylidene precursor using chiral catalysts is a common strategy to establish the stereochemistry of the spiro-oxirane. Subsequent transformations must then be carried out under conditions that preserve the stereochemical integrity of the molecule. Chiral auxiliaries can also be employed to direct the stereochemical outcome of reactions on the cyclohexane ring.

Reactivity Studies of Complex Oxaspiro Derivatives

The reactivity of complex derivatives of this compound is dictated by the interplay of their various functional groups. The oxirane ring can be selectively opened under acidic or basic conditions, and the outcome of these reactions can be influenced by the nature and position of substituents on the cyclohexane ring. The presence of additional functional groups can also lead to cascade reactions, where a single synthetic operation results in the formation of multiple new bonds and rings. Computational studies can be employed to predict the reactivity of these complex systems and to guide the design of new synthetic routes.

Applications in Advanced Organic Synthesis and Materials Science

Tert-butyl 1-Oxaspiro[2.5]octane-6-carboxylate as a Versatile Synthetic Building Block

The reactivity of the epoxide ring, combined with the stereochemical rigidity of the spirocyclic system, positions this compound as a significant building block for the synthesis of intricate organic molecules.

The 1-oxaspiro[2.5]octane framework serves as a precursor for creating more elaborate molecular structures. The epoxide group is a highly versatile functional group that can undergo ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of new functionalities and the formation of new rings, leading to the construction of complex polycyclic and heterocyclic scaffolds. The tert-butyl carboxylate group can influence the reactivity and solubility of the molecule and can be modified or removed in later synthetic steps.

The 1-oxaspiro[2.5]heptane moiety, which is the core structure of this compound, is a key structural feature in several biologically active natural products. nih.gov For instance, the sesquiterpene epoxides Fumagillin and ovalicin, known for their anti-angiogenic properties, both contain this spiro-epoxide core. nih.gov The synthesis of these and related natural product cores often involves the creation of a 1-oxaspiro[2.5]alkane structure as a critical intermediate. nih.gov The preparation of these systems can be achieved through the reaction of a substituted cyclohexanone (B45756) with a sulfur ylide, such as dimethylsulfoxonium methylide, which typically results in the formation of an exocyclic epoxide with an axial oxygen atom. nih.gov This established role in natural product synthesis highlights the importance of the 1-oxaspiro[2.5]octane framework.

Natural ProductBiological ActivityKey Structural Moiety
FumagillinAnti-angiogenic1-oxaspiro[2.5]heptane
OvalicinAnti-angiogenic1-oxaspiro[2.5]heptane

Role in Specialty Chemical Development

While specific applications in specialty chemical development for this compound are not extensively documented, its structural motifs suggest potential utility. Epoxides are widely used as cross-linking agents, and the spirocyclic nature of this compound could impart unique conformational properties to resulting products.

Contributions to Materials Science Research

The incorporation of spirocyclic compounds into polymers and other materials is an area of growing interest due to the unique three-dimensional structures and properties they can impart.

In polymer chemistry, the epoxide ring of this compound could potentially be used for ring-opening polymerization to create novel polymeric structures. The rigid spirocyclic core would be expected to influence the thermal and mechanical properties of the resulting polymer, potentially leading to materials with enhanced stability or specific conformational characteristics.

While research into the specific optical properties of derivatives of this compound is not widely published, the broader class of spirolactones (which can be synthesized from related spirocyclic precursors) is known to include compounds with interesting optical activities. The rigid and chiral nature of many spiro compounds makes them targets for investigation in chiroptical materials.

Development of Antioxidant Spiro Compounds

The unique three-dimensional structure of spiro compounds has garnered significant interest in medicinal chemistry, particularly in the development of novel drugs with potential antioxidant properties. nih.govrsc.org Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS) and reactive nitrogen species (RNS), is implicated in the progression of numerous diseases. nih.govrsc.org This has driven research into synthetic spiro compounds, which can act as antioxidants, substances capable of preventing or mitigating the damage caused by these reactive species. nih.gov While direct studies on the antioxidant applications of this compound are not extensively detailed in the available literature, the broader class of spirocyclic derivatives serves as a valuable framework for understanding its potential.

Research indicates that the antioxidant activity of spiro compounds is often linked to specific structural features. nih.govrsc.org A significant number of the most active synthetic and naturally occurring spiro antioxidants contain at least one oxygen atom within their structure. nih.govrsc.org Furthermore, the presence of phenolic groups is a characteristic of about 35% of these active molecules. nih.govrsc.org In compounds lacking a phenol (B47542) group, other functionalities such as aryl ethers, amines, and amides have been found to contribute to antioxidant capacity. nih.govrsc.org The 1-oxaspiro[2.5]octane core, present in this compound, represents a key heterocyclic scaffold that is explored for such properties. Structural analysis of 1-oxaspiro[2.5]octane derivatives has shown that the preferred orientation of exocyclic substituents can influence susceptibility to oxidative attack, a critical factor in designing antioxidant molecules. nih.gov

The evaluation of antioxidant potential is typically conducted through various in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and lipid peroxidation (LPO) inhibition tests. nih.gov For instance, a series of hybrid double spiro compounds (C18–C21), which contain heteroatoms, demonstrated notable antioxidant activity in both DPPH and LPO assays, as detailed in the table below. nih.gov

Table 1: Antioxidant Activity of Selected Spiro Compounds

CompoundDPPH Assay (IC50 µM)LPO Assay (IC50 µM)
C1814.6613.75
C1915.0314.20
C2015.1416.00
C2114.8816.74

Data sourced from a review on spirocyclic derivatives as antioxidants. nih.gov

Another example involves a spirocyclopropanoxyindole compound (A4), which exhibited a 63.90% inhibition rate at a concentration of 1 mg/mL in the DPPH test, compared to the 82.30% inhibition shown by the vitamin C standard at the same concentration. nih.gov These findings underscore the significant position that spiro compounds hold in the discovery of novel antioxidants, highlighting the potential for scaffolds like this compound to serve as building blocks in this area of research. nih.govrsc.org

Future Directions and Challenges in Oxaspiro 2.5 Octane 6 Carboxylate Research

The unique structural and stereochemical properties of tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate and related compounds have positioned them as valuable intermediates in medicinal chemistry and materials science. nih.govnih.gov However, realizing their full potential necessitates overcoming existing challenges and exploring new frontiers in their synthesis and application. Future research is poised to focus on developing more efficient and sustainable synthetic methodologies, uncovering novel chemical transformations, achieving greater stereochemical control, and expanding their utility in advanced functional materials.

Q & A

Q. Why do NMR spectra sometimes show unexpected peaks for this compound?

  • Methodology : Trace impurities (e.g., residual solvents or epoxide byproducts) may arise during synthesis. Use deuterated chloroform (CDCl₃) for NMR to minimize solvent interference, and compare spectra with published data (CAS 147804-30-6) for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.